molecular formula C11H14O B13306867 2-(3-Methylphenyl)cyclobutan-1-OL

2-(3-Methylphenyl)cyclobutan-1-OL

Katalognummer: B13306867
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: KBNFBDZTBPFODR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methylphenyl)cyclobutan-1-OL is an organic compound with the molecular formula C₁₁H₁₄O. It is a cyclobutane derivative with a hydroxyl group and a methylphenyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Methylphenyl)cyclobutan-1-OL involves the use of Grignard reagents. The Grignard reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds. In this case, a Grignard reagent, such as phenylmagnesium bromide, reacts with a cyclobutanone derivative to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. These processes often require the use of specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylphenyl)cyclobutan-1-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce various alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2-(3-Methylphenyl)cyclobutan-1-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Methylphenyl)cyclobutan-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a unique structural framework that can affect the compound’s behavior in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Methylphenyl)cyclobutan-1-OL is unique due to the presence of both a methylphenyl group and a cyclobutane ring. This combination of features gives the compound distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H14O

Molekulargewicht

162.23 g/mol

IUPAC-Name

2-(3-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14O/c1-8-3-2-4-9(7-8)10-5-6-11(10)12/h2-4,7,10-12H,5-6H2,1H3

InChI-Schlüssel

KBNFBDZTBPFODR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2CCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.